(R)-2-Acetamidobutanoic acid chemical properties
(R)-2-Acetamidobutanoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of (R)-2-Acetamidobutanoic Acid
Introduction
(R)-2-Acetamidobutanoic acid, a chiral non-proteinogenic α-amino acid derivative, serves as a crucial building block in synthetic organic chemistry and drug development. Its defined stereochemistry at the C2 position makes it a valuable component for creating complex, stereospecific molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, reactivity, and handling protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences. Identified by its CAS Number 34271-27-7, this compound is also known by synonyms such as Acetyl-D-2-aminobutyric acid and D-2-(Acetamido)butyric acid.[1][2] Its utility is notably highlighted in its classification as a Protein Degrader Building Block, indicating its potential role in the synthesis of targeted therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).[1]
Molecular and Physicochemical Profile
The structural integrity and physical characteristics of a molecule are foundational to its application in synthesis and formulation. (R)-2-Acetamidobutanoic acid possesses a butanoic acid backbone with an acetamido group at the alpha-position, conferring specific properties of chirality, polarity, and reactivity.
Molecular Structure and Identity
The molecule's core structure consists of a four-carbon chain with a carboxylic acid group and an N-acetylated amine at the stereogenic center.
Caption: 2D structure of (R)-2-Acetamidobutanoic acid.
Physicochemical Data
The physical properties of the compound dictate its behavior in various solvents and reaction conditions. The data presented below are derived from computational predictions and supplier technical sheets, providing a baseline for experimental design.
| Property | Value | Source |
| Appearance | White to light yellow solid powder | [2][4] |
| Boiling Point (Predicted) | 368.2 ± 25.0 °C | [2] |
| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.68 ± 0.10 | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |
| XLogP3 | -0.5 | [3] |
Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections detail the expected spectral signatures for (R)-2-Acetamidobutanoic acid based on its functional groups and atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-2-Acetamidobutanoic acid. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Apply a Fourier transform to the acquired data. Phase the spectrum, perform baseline correction, and integrate the peaks in the ¹H NMR spectrum. Reference chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
~12.0-12.5 ppm (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.
-
~8.0-8.2 ppm (d, 1H): A doublet for the amide proton (-NH-), coupled to the adjacent alpha-proton.
-
~4.1-4.3 ppm (m, 1H): A multiplet for the alpha-proton (-CH-), which is coupled to the amide proton and the methylene protons of the ethyl group.
-
~1.83 ppm (s, 3H): A sharp singlet for the three protons of the acetyl methyl group (-COCH₃).
-
~1.5-1.7 ppm (m, 2H): A multiplet for the methylene protons (-CH₂-) of the ethyl group.
-
~0.8-0.9 ppm (t, 3H): A triplet for the terminal methyl protons (-CH₃) of the ethyl group, coupled to the adjacent methylene protons.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
~174 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~170 ppm: Amide carbonyl carbon (-C=O).
-
~55 ppm: Alpha-carbon (-CH-), attached to nitrogen.
-
~25 ppm: Methylene carbon (-CH₂-).
-
~22 ppm: Acetyl methyl carbon (-COCH₃).
-
~10 ppm: Terminal methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies.
Experimental Protocol: ATR-IR Analysis
-
Background Scan: Ensure the ATR crystal surface is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid (R)-2-Acetamidobutanoic acid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify and label the key absorption bands corresponding to the molecule's functional groups.
Characteristic IR Absorption Bands:
-
3400-2400 cm⁻¹ (broad): Strong, broad absorption due to the O-H stretching of the carboxylic acid, often overlapping with C-H stretches.
-
~3300 cm⁻¹ (medium): N-H stretching vibration of the secondary amide.
-
~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1650 cm⁻¹ (strong): C=O stretching of the amide (Amide I band).
-
~1550 cm⁻¹ (medium): N-H bending of the amide (Amide II band).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Exact Mass: 145.0739 g/mol .[3]
-
Expected Molecular Ion Peak [M+H]⁺: m/z 146.0812
-
Expected Molecular Ion Peak [M-H]⁻: m/z 144.0666
-
Key Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-45 Da), loss of water (-18 Da), and cleavage of the amide bond.
Chemical Synthesis and Reactivity
Synthesis and Chiral Resolution
As a chiral molecule, the synthesis of enantiomerically pure (R)-2-Acetamidobutanoic acid is critical. A common strategy involves the resolution of a racemic mixture of 2-aminobutanoic acid, followed by N-acetylation. One documented method involves resolving the p-toluenesulfonate salt of racemic 2-aminobutanoic acid via preferential crystallization.[5] In this process, an optically active co-solute is used to selectively precipitate one enantiomer from a supersaturated solution, which can then be isolated and converted to the final product.[5]
Caption: Workflow for chiral resolution via preferential crystallization.
Chemical Reactivity and Applications
The reactivity is dominated by its two primary functional groups:
-
Carboxylic Acid: This group can undergo standard reactions such as esterification with alcohols under acidic conditions, reduction to a primary alcohol, or conversion to an acid chloride. Most importantly, it can be activated to form amide bonds with amines, a cornerstone reaction in peptide synthesis and the construction of complex molecules like PROTAC linkers.
-
Amide: The amide bond is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Its primary application lies as a chiral intermediate. For instance, its deuterated form, (2R)-2-(Acetylamino)butanoic Acid-d5, is used in the synthesis of labeled metabolites for research, such as Methyl Ergonovine-d5 Maleate Salt.[2][6]
Safety and Handling
Proper handling of (R)-2-Acetamidobutanoic acid is essential to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.
GHS Hazard Classification
According to aggregated GHS information, the compound is classified as follows:[3]
The signal word associated with these hazards is Warning .[4]
Recommended Safety Protocols
| Precautionary Area | Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[4] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7]
-
Hand Protection: Handle with impervious chemical-resistant gloves.[7]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a laboratory fume hood.[7]
Conclusion
(R)-2-Acetamidobutanoic acid is a well-defined chiral building block with a distinct set of chemical and physical properties. Its stereospecific nature, combined with the reactivity of its carboxylic acid and amide functional groups, makes it a valuable asset for synthetic chemists, particularly in the fields of medicinal chemistry and drug development. A thorough understanding of its spectroscopic signature is essential for reaction monitoring and quality control, while adherence to established safety protocols is paramount for its handling. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in a research and development setting.
References
- Vertex AI Search. (R)-2-Acetamidobutanoic acid, min 97%, 1 gram.
- PubChem - NIH. 2-(Acetylamino)butanoic acid | C6H11NO3 | CID 306107.
- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-15).
- CDN Isotopes. Safety Data Sheet.
- Sigma-Aldrich. SAFETY DATA SHEET. (2024-09-07).
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem - NIH. 2-Acetamidobutanoate | C6H10NO3- | CID 22472007.
- ChemicalBook. Acetyl-D-2-aminobutyric acid CAS#: 34271-27-7.
- ChemSynthesis. 2-acetamido-butyric acid - 7682-14-6, C6H11NO3. (2025-05-20).
- PubChem - NIH. (R)-2-Aminobutanoate | C4H9NO2 | CID 6971251.
- MedChemExpress. (R)-2-Acetamidobutanoic acid-d5.
- Stenutz. 2-acetamidobutanoic acid.
- Sigma-Aldrich. Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007-05-09).
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